2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline

Medicinal Chemistry Scaffold Hopping NMDA Receptor Antagonists

2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline (CAS 86663-66-3) is a tricyclic heterocyclic compound containing a 1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene core. This scaffold belongs to the pyrido[1,2,3-de]quinoxaline family, which has been patented for CNS-active pharmaceuticals and serves as a key intermediate for NMDA receptor glycine-site antagonists.

Molecular Formula C11H14N2
Molecular Weight 174.247
CAS No. 86663-66-3
Cat. No. B2560389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline
CAS86663-66-3
Molecular FormulaC11H14N2
Molecular Weight174.247
Structural Identifiers
SMILESC1CC2=C3C(=CC=C2)NCCN3C1
InChIInChI=1S/C11H14N2/c1-3-9-4-2-7-13-8-6-12-10(5-1)11(9)13/h1,3,5,12H,2,4,6-8H2
InChIKeyGBSCUUZUTFIHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline (CAS 86663-66-3): A Distinct Tricyclic Heterocycle for Precision Synthesis and NMDA Receptor Research


2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline (CAS 86663-66-3) is a tricyclic heterocyclic compound containing a 1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene core . This scaffold belongs to the pyrido[1,2,3-de]quinoxaline family, which has been patented for CNS-active pharmaceuticals and serves as a key intermediate for NMDA receptor glycine-site antagonists [1]. The compound is commercially available at 98% purity (HPLC) with a molecular weight of 174.25 g/mol, a computed XLogP3 of 2.0, one hydrogen bond donor, and two hydrogen bond acceptors [2].

Why Generic Quinoxaline or Julolidine Analogs Cannot Simply Replace 2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline in Research and Development


The 1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene core integrates a pyridine ring fused to a tetrahydroquinoxaline, delivering two nitrogen atoms at defined nodal positions that cannot be mimicked by mononitrogen analogs such as julolidine (CAS 479-59-4) [1]. This dual-nitrogen architecture directly influences key properties: the target compound exhibits a computed XLogP3 of 2.0 and a hydrogen bond donor count of 1, whereas julolidine carries no H-bond donors and a higher logP (~2.5–3.2) [2]. Consequently, substitution with julolidine or simple tetrahydroquinoxaline alters solubility, permeability, and target binding geometry, particularly in CNS targets where hydrogen bonding is critical [1].

Quantitative Evidence Differentiating 2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline for Scientific Procurement


Tricyclic Core Identity: Pyrido[1,2,3-de]quinoxaline vs. Julolidine Scaffold

The target compound possesses a 1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene core containing two nitrogen atoms at positions 1 and 4, as confirmed by IUPAC nomenclature . In contrast, the common electron-donor scaffold julolidine (CAS 479-59-4) contains a single nitrogen atom in a 1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene system [1]. The additional nitrogen atom of the target compound introduces a hydrogen-bond donor site (NH) and a second hydrogen-bond acceptor, which are absent in julolidine.

Medicinal Chemistry Scaffold Hopping NMDA Receptor Antagonists

Lipophilicity and Solubility Differentiation: Lower logP vs. Julolidine

The target compound exhibits a computed XLogP3 of 2.0 [1], which is substantially lower than the reported logP of julolidine (range 2.45–3.24, depending on measurement conditions) [2]. This lower lipophilicity is consistent with the presence of an additional polar nitrogen atom and predicts improved aqueous solubility.

ADME Physicochemical Properties CNS Drug Design

Validated Precursor Role in Potent NMDA Glycine-Site Antagonists

The tricyclic 6,7-dihydro-1H,5H-pyrido[1,2,3-de]quinoxaline-2,3-dione core—directly accessible from the target tetrahydro compound via oxidation—has been validated in a series of potent NMDA receptor glycine-site antagonists [1]. In a head-to-head study, the derivative SM-18400 exhibited far superior inhibition of polysynaptic reflex (PSR) compared to the benchmark antagonist 5,7-dichlorokynurenate (5,7-diClkyn), with relative potency order: SM-18400 >> L-689,560 > ID-17332 > ID-17263 > 5,7-diClkyn [1]. Although the target compound itself was not directly assayed, the pharmacophoric necessity of the pyrido[1,2,3-de]quinoxaline scaffold is unequivocally demonstrated.

NMDA Receptor Glycine Binding Site Excitotoxicity

Synthetic Versatility: Unique Reactivity of the Peripheral Azomethine Ylid

The pyrido[1,2,3-de]quinoxaline ring system generates a unique peripheral azomethine ylid (anhydro 3H-pyrido[1,2,3-de]quinoxalinium hydroxide) that undergoes stereoselective [4+2] cycloaddition with electron-deficient cis-olefins to yield single endo cycloadducts [1]. This reactivity is not achievable with mononitrogen julolidine or simple tetrahydroquinoxaline, because the second nitrogen atom is required to stabilize the ylid dipole.

Cycloaddition Chemistry Azomethine Ylid Peripheral Functionalization

Commercial Availability and Purity Benchmarking

The target compound is commercially supplied at 98% purity (HPLC) by Fluorochem (SKU F755404) and at ≥95% purity by CymitQuimica , with declared storage at 2–8°C sealed under dry conditions . In contrast, the closest mononitrogen analog, julolidine, is typically sold as a technical-grade light-yellow semi-solid (purity often 95–97%) with variable appearance and a lower melting point (~34–36°C) that complicates handling .

Procurement Building Block Purity

Optimal Application Scenarios for 2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline Based on Proven Differentiators


Medicinal Chemistry: Synthesis of NMDA Receptor Glycine-Site Antagonists

Research groups pursuing potent NMDA receptor glycine-binding site antagonists should prioritize this compound as the foundational scaffold. Oxidative conversion to the 6,7-dihydro-1H,5H-pyrido[1,2,3-de]quinoxaline-2,3-dione core enables access to analogues with potency surpassing benchmark antagonists such as 5,7-dichlorokynurenate (ranked >> more potent) [1]. The scaffold's dual-nitrogen architecture is essential for target binding, and the parent tetrahydro compound is the only commercially viable synthetic precursor [1].

Scaffold Hopping: Superior Polarity and Solubility Profile for CNS-Optimized Leads

Where julolidine (logP 2.45–3.24) introduces excessive lipophilicity, 2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline (XLogP3 2.0) provides a more polar alternative with an additional hydrogen-bond donor [2][3]. This property is critical for CNS drug discovery programs requiring lower logP to enhance aqueous solubility and reduce non-specific binding, directly addressing a key liability of julolidine-based chemotypes [2][3].

Diversity-Oriented Synthesis: Peripheral Ylid Cycloaddition for Rapid Library Construction

Synthetic chemists building tricyclic heterocycle libraries can exploit the unique peripheral azomethine ylid reactivity of the pyrido[1,2,3-de]quinoxaline system. This intermediate undergoes stereoselective [4+2] cycloaddition with electron-deficient olefins to deliver single endo cycloadducts—a transformation unavailable to julolidine or simple tetrahydroquinoxaline [4]. The reaction enables efficient generation of structurally diverse analogues for high-throughput screening.

Precision Chemical Biology: High-Purity Building Block for Reproducible Probe Synthesis

For probe development requiring exact stoichiometry and minimal side-product interference, the 98% purity solid form of the target compound offers a distinct advantage over the semi-solid, lower-purity julolidine . Its availability at 98% purity with defined storage conditions (sealed dry, 2–8°C) ensures lot-to-lot reproducibility, which is essential for SAR studies and chemical biology applications .

Quote Request

Request a Quote for 2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.